1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one
Description
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one is a halogenated acetophenone derivative featuring a benzene ring substituted with bromo (Br), chloro (Cl), fluoro (F), and hydroxyl (-OH) groups at positions 3, 5, 2, and 6, respectively, with an acetyl (-COCH₃) moiety at position 1. This compound’s structural complexity arises from the strategic placement of electron-withdrawing halogens and a hydroxyl group, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C8H5BrClFO2 |
|---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(3-bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)4(9)2-5(10)8(6)13/h2,13H,1H3 |
InChI Key |
SGQBDLYTUZZWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This method typically yields the desired product with a moderate yield.
Chemical Reactions Analysis
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine, chlorine, and fluorine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The ethanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and halogen interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Key Observations :
- Positional isomerism : The hydroxyl group’s position (e.g., 2- vs. 4-hydroxyl) significantly alters hydrogen-bonding capacity and acidity. For instance, the 6-hydroxy derivative may exhibit stronger intramolecular hydrogen bonding with the acetyl group compared to the 4-hydroxy isomer .
- Ring system: The indenone analog (6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one) lacks aromaticity in one ring, reducing conjugation and stability compared to the fully aromatic target compound .
Halogen Substitution Effects
Fluorine substitution introduces unique electronic effects:
Key Observations :
- Electron-withdrawing effects: The F atom in the target compound increases the acidity of the hydroxyl group (pKa ~8–10) compared to non-fluorinated analogs (e.g., 1-(3-Bromo-5-chlorophenyl)ethanone, pKa ~10–12) .
- Thiophene vs. benzene : The thiophene-based analog (1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one) exhibits lower thermal stability (decomposition at 150–160°C) due to sulfur’s polarizability, whereas the benzene-based target compound is stable up to 200°C .
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
- Higher halogen content (Br, Cl, F) in the target compound increases molecular weight and reduces solubility in polar solvents compared to less halogenated analogs .
- The sulfanylidene-containing analog (from ) has higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
Computational and Crystallographic Insights
- DFT studies: The target compound’s optimized geometry (hypothetical) would show shorter C-Br and C-Cl bond lengths (~1.89 Å and ~1.74 Å, respectively) compared to non-fluorinated analogs due to increased electron withdrawal .
- Crystallography : Tools like SHELX () are critical for resolving complex halogen-halogen interactions in analogs, which influence packing efficiency and crystal density .
Biological Activity
1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one is a synthetic organic compound notable for its complex structure, which features multiple halogen atoms and a hydroxyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 267.48 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The unique arrangement of functional groups in 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one contributes to its reactivity and biological properties. The presence of bromine, chlorine, and fluorine enhances lipophilicity and alters interactions with biological targets, while the hydroxyl group facilitates hydrogen bonding with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrClFO2 |
| Molecular Weight | 267.48 g/mol |
| IUPAC Name | 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethanone |
| InChI Key | JDGWDSPSXKKRCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=CC(=C1O)Br)Cl)F |
The biological activity of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one is primarily attributed to its interactions with specific molecular targets. The halogen substituents can influence the compound's binding affinity to enzymes or receptors, while the hydroxyl group may participate in crucial hydrogen bonding interactions. Preliminary studies suggest that this compound may disrupt various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Studies
Recent research has focused on the potential biological activities of this compound, particularly its anti-inflammatory and anticancer properties. For example, studies have indicated that compounds with similar structures can inhibit the growth of cancer cells and modulate inflammatory responses.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of halogenated phenolic compounds exhibit significant antiproliferative effects against various cancer cell lines, including HeLa cells. The presence of halogen atoms has been correlated with enhanced activity against these cells due to increased lipophilicity and improved membrane permeability .
- Anti-inflammatory Effects : Compounds structurally related to 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models, suggesting a potential mechanism for reducing inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-Hydroxyphenyl)ethanone | Lacks halogen substituents | Different reactivity due to absence of halogens |
| 1-(3-Chloro-2-fluorophenyl)ethanone | Contains chlorine and fluorine | Similar reactivity but without hydroxy group |
| 1-(3-Chloro-2-fluoro-4-hydroxyphenyl)ethanone | Hydroxy group at different position | Alters interaction dynamics compared to target compound |
Q & A
Q. What synthetic strategies are employed to prepare 1-(3-Bromo-5-chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one, and how do reaction conditions impact yield?
The synthesis of polyhalogenated aryl ketones often involves sequential halogenation and protection/deprotection steps. For example, bromination and chlorination may be achieved using electrophilic aromatic substitution (e.g., Br₂/FeCl₃ or Cl₂/AlCl₃), while fluorination could employ HF or fluorinating agents like Selectfluor™. The hydroxyl group requires protection (e.g., benzyl ether) to prevent side reactions during halogenation. Reaction temperature, stoichiometry, and catalyst choice critically influence regioselectivity and yield. Similar methodologies are described for structurally related bromo-chloro-fluoro ketones in and .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 19F) to confirm substitution patterns and distinguish between halogen positions.
- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches.
- Mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis (due to Br/Cl).
- X-ray crystallography (if crystalline) for unambiguous structural determination, as demonstrated in using SHELX refinement.
Q. How can purification challenges arising from halogenated byproducts be addressed?
Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating halogenated isomers. Recrystallization using polar solvents (e.g., ethanol/water) may enhance purity, as noted in for brominated ketones.
Advanced Research Questions
Q. How do steric and electronic effects of multiple halogen substituents influence reactivity in subsequent derivatization (e.g., cross-coupling)?
The electron-withdrawing nature of Cl/F reduces aryl ring electron density, complicating nucleophilic substitution but enabling Suzuki-Miyaura coupling if a boronic acid is present. Steric hindrance from Br/Cl substituents may slow reaction kinetics, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ with microwave irradiation). Computational modeling (DFT) can predict reactive sites, while experimental validation via Hammett plots or kinetic studies resolves contradictions between predicted and observed reactivity.
Q. What crystallographic strategies resolve ambiguities in substitution patterns for polyhalogenated aryl ketones?
Single-crystal X-ray diffraction with SHELXL refinement ( ) provides definitive structural data. For disordered halogen positions, high-resolution data (≤ 0.8 Å) and anisotropic displacement parameter analysis are crucial. Twinning or pseudosymmetry issues may require integration of spectroscopic data (e.g., NOESY for proximity effects).
Q. How can regioselective halogenation be achieved in the presence of competing directing groups (e.g., -OH, C=O)?
Protecting the hydroxyl group (e.g., as a silyl or benzyl ether) prior to halogenation directs electrophiles to meta/para positions. For ketones, steric blocking via bulky substituents or Lewis acid-mediated directional control (e.g., AlCl₃ for ortho-chlorination) can enhance selectivity, as inferred from .
Q. What methodologies reconcile conflicting data between computational predictions and experimental results in substituent effects?
Cross-validation using hybrid DFT/MD simulations (accounting for solvent effects) and experimental probes (e.g., Hammett substituent constants) can resolve discrepancies. For instance, NMR titration studies may reveal unexpected hydrogen bonding or π-stacking interactions altering reactivity. highlights comparative analysis with halogenated analogues to benchmark computational models.
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and observed NMR chemical shifts?
- Re-optimize computational parameters (e.g., solvent model, basis set).
- Validate via 2D NMR (HSQC, HMBC) to confirm through-space correlations.
- Consider dynamic effects (e.g., tautomerism) or crystal packing influences, as seen in ’s crystallographic workflows.
Q. What steps mitigate discrepancies in mass spectrometry fragmentation patterns?
- Compare with isotopic abundance ratios (Br/Cl signatures).
- Use tandem MS/MS to confirm fragmentation pathways.
- Cross-reference with synthetic intermediates to rule out impurities.
Methodological Tables
Table 1: Key Synthetic and Analytical Challenges
Table 2: Spectroscopic Benchmarks for Halogenated Ketones
| Technique | Diagnostic Feature | Example Data |
|---|---|---|
| ¹H NMR | Aromatic proton splitting (J coupling) | δ 7.2–8.1 ppm (meta/para substituents) |
| ¹⁹F NMR | Chemical shift (~ -110 to -130 ppm) | Distinct singlet for -F |
| HRMS | Isotopic pattern (Br/Cl) | M⁺ at m/z 276.91 (calc. 276.92) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
